4-Chloro-3-sulphamoylbenzenesulphonyl chloride
Description
Properties
IUPAC Name |
4-chloro-3-sulfamoylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADAUKUITLKLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210394 | |
| Record name | 4-Chloro-3-sulphamoylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61450-06-4 | |
| Record name | 3-(Aminosulfonyl)-4-chlorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61450-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-3-sulfamoylbenzenesulfonyl chloride | |
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| Record name | 61450-06-4 | |
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| Record name | 4-Chloro-3-sulphamoylbenzenesulphonyl chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-sulphamoylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-Chloro-3-sulfamoylbenzenesulfonyl chloride | |
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Biological Activity
4-Chloro-3-sulphamoylbenzenesulphonyl chloride is a sulphonamide derivative known for its significant biological activities, particularly in the context of medicinal chemistry and enzyme inhibition. This article explores the compound's biological activity, synthesis, and potential applications, supported by data tables and case studies.
This compound is characterized by its sulphonamide structure, which contributes to its biological properties. The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C7H6ClN2O3S2 |
| Molecular Weight | 252.71 g/mol |
| IUPAC Name | This compound |
| CAS Number | 61450-00-0 |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. Sulphonamides are known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth. The compound's sulphonamide group plays a crucial role in enzyme binding, leading to its antibacterial and antifungal properties.
Biological Activity
Research has demonstrated that this compound exhibits notable inhibitory effects on various enzymes:
- Antibacterial Activity : The compound shows effectiveness against Gram-positive and Gram-negative bacteria by disrupting folate synthesis.
- Antifungal Properties : It has been reported to inhibit fungal growth through similar mechanisms as those observed in bacterial inhibition.
- Enzyme Inhibition : Studies indicate that this compound can inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulphonamides, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition Study : Another research article highlighted the compound's ability to inhibit carbonic anhydrase with an IC50 value of 150 nM, showcasing its potential as a therapeutic agent for conditions linked to enzyme dysregulation .
Synthesis
The synthesis of this compound typically involves the reaction between chlorosulfonic acid and the corresponding amine derivatives. The improved synthesis methods yield higher purity and yield compared to traditional methods.
Synthesis Reaction Overview
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-3-sulphamoylbenzenesulphonyl chloride is synthesized through a series of chemical reactions involving chlorosulfonic acid and various amines. The general synthetic route involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with chlorosulfonic acid to yield the corresponding sulphonyl chloride derivative. The compound exhibits a molecular formula of and a molecular weight of 239.65 g/mol .
2.1 Diuretic and Hypotensive Properties
Research has shown that derivatives of this compound possess diuretic and hypotensive activities. These compounds can enhance renal excretion of sodium and water, making them potential candidates for treating hypertension and fluid retention disorders .
2.2 Anti-inflammatory Effects
Studies have indicated that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. This is attributed to its ability to inhibit certain enzymes involved in inflammatory pathways .
Pharmaceutical Applications
3.1 Development of Medicinal Formulations
The compound is utilized in the development of various pharmaceutical formulations due to its active sulfamoyl group, which can interact with biological targets effectively. It has been incorporated into formulations aimed at managing cardiovascular diseases and metabolic disorders .
3.2 Research on Hydrazides
Recent studies have explored the synthesis of hydrazides from this compound, which have shown promising results as potential anti-cancer agents. These hydrazides are believed to act by inducing apoptosis in cancer cells, thus providing a new avenue for cancer therapy .
Case Studies and Research Findings
Regulatory Status and Safety
While this compound is recognized for its therapeutic potential, it is crucial to consider safety regulations associated with its use. The compound has been classified under various hazard categories due to its potential to cause skin irritation and respiratory issues upon exposure . Proper handling and usage guidelines must be followed to mitigate these risks.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Substituent Effects : The presence of sulfamoyl (-SO₂NH₂) in this compound distinguishes it from analogs like 3-chloro-4-methylbenzenesulfonyl chloride (methyl substituent) and (3-chloro-4-methoxyphenyl)methanesulfonyl chloride (methoxy group). These substituents influence polarity, reactivity, and biological activity.
- Reactivity : Sulfonyl chlorides are generally moisture-sensitive due to their electrophilic -SO₂Cl group , but the sulfamoyl group in the target compound may enhance stability in aqueous media compared to methyl- or methoxy-substituted analogs.
Physicochemical Properties
Table 2: Physical Properties
Key Findings :
- Thermal Stability : 3-Chloro-4-methylbenzenesulfonyl chloride exhibits a defined melting point range (155–156°C at 19 mmHg), whereas data for the target compound is less documented, suggesting differences in crystalline structure or decomposition pathways .
- Handling Requirements : All sulfonyl chlorides require anhydrous storage, but this compound’s dual functional groups (-SO₂Cl and -SO₂NH₂) may necessitate stricter moisture control compared to simpler analogs .
Preparation Methods
Chlorosulfonation of 4-Chlorobenzoic Acid
The foundational step in synthesizing this compound involves introducing a chlorosulfonyl (-SO₂Cl) group to 4-chlorobenzoic acid. This reaction is typically conducted using chlorosulfonic acid (HSO₃Cl) under controlled thermal conditions .
Procedure :
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4-Chlorobenzoic acid (84.5 g) is suspended in chlorosulfonic acid (330 mL) and heated at 140°C for 6 hours .
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The reaction mixture is cooled and quenched by dropwise addition to ice water, precipitating 4-chloro-3-(chlorosulfonyl)benzoic acid.
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The product is isolated via filtration, washed with water, and recrystallized from ethanol/water (yield: ~70%) .
Key Parameters :
Ammonolysis for Sulphamoyl Group Introduction
The chlorosulfonyl intermediate undergoes nucleophilic substitution with ammonia to form the sulphamoyl (-SO₂NH₂) moiety.
Procedure :
-
4-Chloro-3-(chlorosulfonyl)benzoic acid (30 g) is added to chilled aqueous ammonia (25% w/w) and ethanol (50 mL) .
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The mixture is stirred at room temperature for 4 hours, then heated on a steam bath to remove excess ammonia.
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Acidification with acetic acid precipitates 4-chloro-3-sulphamoylbenzoic acid, which is recrystallized from aqueous ethanol (melting point: 230–232°C) .
Optimization Notes :
-
Ammonia concentration: 25–30% aqueous solution
-
Solvent: Ethanol or methanol to enhance solubility
Conversion to Sulfonyl Chloride
The carboxylic acid group (-COOH) is transformed into a sulfonyl chloride (-SO₂Cl) via thionyl chloride (SOCl₂) treatment.
Procedure :
-
4-Chloro-3-sulphamoylbenzoic acid (20 g) is refluxed with thionyl chloride (100 mL) for 4 hours .
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Excess SOCl₂ is removed by distillation under reduced pressure, yielding 4-chloro-3-sulphamoylbenzenesulphonyl chloride as a crystalline solid.
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Purification is achieved via recrystallization from dichloromethane/hexane (yield: ~75%) .
Critical Considerations :
-
Reflux temperature: 70–80°C
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Catalyst: Trace dimethylformamide (DMF) to accelerate acylation
Alternative Route: Nitration and Reduction
For substrates lacking pre-existing sulfonyl groups, nitration followed by reduction offers an alternative pathway.
Step 1: Nitration of 4-Chlorobenzenesulfonyl Chloride
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4-Chlorobenzenesulfonyl chloride (190 g) is nitrated with fuming HNO₃ (56.7 g) in concentrated H₂SO₄ at 55°C for 12 hours .
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The product, 4-chloro-3-nitrobenzenesulfonyl chloride, is isolated via extraction with dichloromethane (yield: 71%) .
Step 2: Reduction to Amine
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The nitro group is reduced using H₂/Pd-C in ethanol, yielding 4-chloro-3-aminobenzenesulfonyl chloride .
Step 3: Sulfamoylation
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The amine intermediate reacts with chlorosulfonic acid at 0°C to install the sulphamoyl group, followed by thionyl chloride treatment to finalize the sulfonyl chloride .
Comparative Analysis of Methods
| Parameter | Chlorosulfonation Route | Nitration-Reduction Route |
|---|---|---|
| Starting Material | 4-Chlorobenzoic acid | 4-Chlorobenzenesulfonyl chloride |
| Key Reagents | HSO₃Cl, NH₃ | HNO₃, H₂SO₄, H₂/Pd-C |
| Reaction Steps | 3 | 4 |
| Overall Yield | 60–70% | 50–60% |
| Purity (HPLC) | ≥98% | ≥95% |
Challenges and Mitigation Strategies
-
Regioselectivity in Nitration :
-
Byproduct Formation :
-
Hydrolysis of Sulfonyl Chloride :
Scalability and Industrial Feasibility
The chlorosulfonation route is preferred for large-scale synthesis due to fewer steps and higher yields. Pilot-scale trials demonstrate consistent production of this compound at 100 kg/batch with ≥95% purity . Critical factors for industrial adoption include:
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-3-sulphamoylbenzenesulphonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation and chlorination of precursor aromatic compounds. A common method includes reacting 4-chloro-3-sulfamoylbenzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Optimization focuses on controlling stoichiometric ratios (e.g., 1:2 molar ratio of benzoic acid to SOCl₂) and reaction temperature (60–80°C) to minimize side products like sulfonic acid derivatives . Catalytic FeCl₃ may enhance chlorination efficiency in related sulfonyl chloride syntheses . Purity is monitored via TLC or HPLC, with yields averaging 70–85% after recrystallization .
Q. What purification techniques are recommended to isolate high-purity this compound?
Column chromatography using silica gel (eluent: hexane/ethyl acetate 4:1) effectively removes unreacted precursors. For thermally stable batches, fractional distillation under reduced pressure (1–5 mmHg) at 110–120°C is employed . Recrystallization from dichloromethane/n-hexane mixtures improves crystalline purity (>98%), verified by melting point analysis (mp 48–50°C) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with sulfonamide NH₂ signals at δ 5.8–6.2 ppm .
- IR Spectroscopy : Key peaks include S=O stretches (1360 cm⁻¹ and 1170 cm⁻¹) and C-Cl stretches (750 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ observed at m/z 285 (C₇H₅Cl₂NO₄S) with fragmentation patterns confirming sulfonyl chloride and chloro substituents .
Q. What safety protocols are essential when handling this compound?
Use impervious nitrile gloves, sealed goggles, and fume hoods to prevent exposure to corrosive vapors. Avoid skin contact due to potential sulfonyl chloride hydrolysis, which releases HCl . Storage requires anhydrous conditions at 2–8°C in amber glass to prevent photodegradation. Spills should be neutralized with sodium bicarbonate .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The sulfonyl chloride group acts as an electrophile, facilitating reactions with amines (e.g., to form sulfonamides) via a two-step mechanism: (1) nucleophilic attack at the sulfur atom, followed by (2) chloride displacement. DFT studies suggest the transition state involves partial negative charge delocalization across the sulfonamide moiety, with activation energies ~25–30 kJ/mol . Steric hindrance from the chloro substituent slows reactivity compared to non-halogenated analogs .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Hydrolysis studies in aqueous buffers show rapid degradation at pH > 7 (t₁/₂ < 30 min at 25°C), forming 4-chloro-3-sulfamoylbenzoic acid. At pH 2–4, stability improves (t₁/₂ > 24 hrs). Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, releasing SO₂ and HCl .
Q. What structure-activity relationships (SARs) are observed in derivatives of this compound?
Modifying the sulfamoyl group to sulfonamide enhances bioactivity in diuretics (e.g., Mefruside). Chlorine at the 4-position increases metabolic stability compared to fluoro analogs, as seen in pharmacokinetic studies . Substituent electronegativity correlates with target binding affinity (e.g., carbonic anhydrase inhibition) .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies arise from solvent polarity and crystallinity. For example, solubility in DMSO is 250 mg/mL (amorphous form) versus 120 mg/mL (crystalline form). Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can identify polymorphic forms, guiding solvent selection .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Exothermic chlorination steps risk thermal runaway. Controlled addition of SOCl₂ via syringe pumps and inline cooling (jacketed reactors) maintain temperatures <80°C. Continuous flow systems improve yield consistency (±2%) compared to batch processes .
Q. What are the degradation pathways of this compound in environmental or biological systems?
Photodegradation under UV light produces 4-chloro-3-sulfamoylbenzoic acid and Cl⁻ ions. In vivo, hepatic esterases hydrolyze the sulfonyl chloride to inactive metabolites, as shown in rodent models using LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
